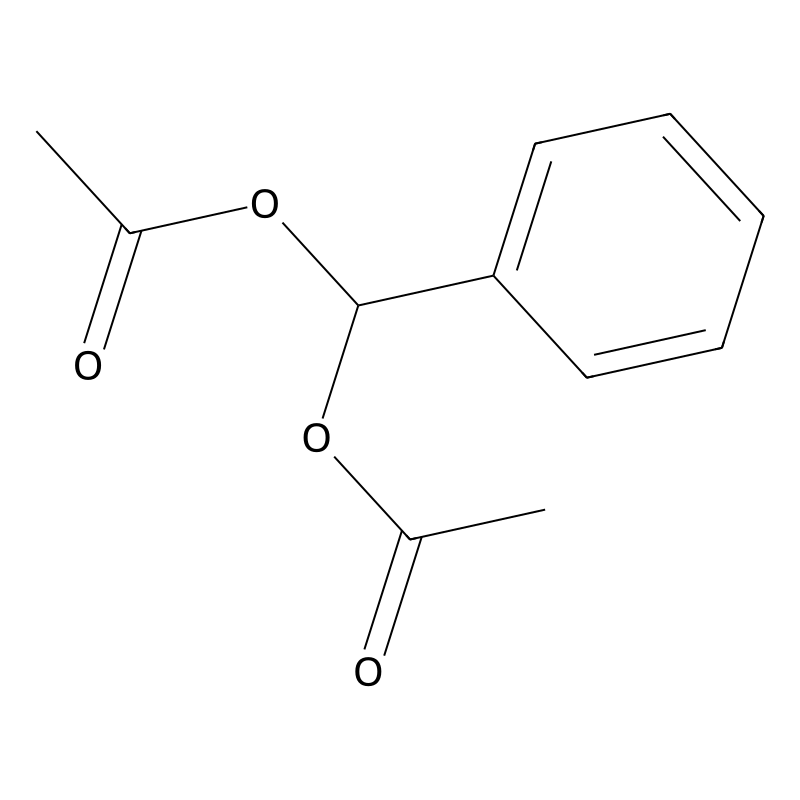

Benzal diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzal diacetate (CAS 581-55-5), also known as benzylidene diacetate, is a geminal diacetate that serves as a stable, crystalline solid alternative to liquid benzaldehyde. It is primarily utilized in organic synthesis as a protecting group for aldehydes or as a precursor for the in-situ generation of benzaldehyde under specific reaction conditions. Its solid nature (melting point 42-46 °C) and stability in non-aqueous, neutral, or basic environments offer distinct handling and processability advantages over its liquid aldehyde counterpart, which is prone to oxidation.

Direct substitution of benzal diacetate with liquid benzaldehyde introduces significant handling challenges, including volatility, susceptibility to air oxidation, and difficulty in precise dosing, which can compromise reaction reproducibility. Conversely, substituting with other classes of aldehyde protecting groups, such as benzaldehyde dimethyl acetal, fundamentally alters the chemical stability profile. While acetals are stable to bases but labile to aqueous acid, geminal diacetates (acylals) like benzal diacetate offer a different reactivity window, being stable under certain acidic conditions where acetals would cleave, but removable under other specific hydrolytic or catalytic conditions. This non-interchangeability is critical in multi-step syntheses where orthogonality of protecting groups is required to prevent unintended deprotection.

Superior Handling and Storage Properties as a Crystalline Solid

Benzal diacetate is a stable, crystalline solid with a defined melting point of 42-46 °C, whereas its unprotected counterpart, benzaldehyde, is a volatile liquid (boiling point ~179 °C) prone to oxidation upon storage. The solid form of benzal diacetate eliminates risks associated with volatility and inhalation, simplifies accurate weighing and dispensing in both lab and industrial settings, and provides enhanced long-term storage stability compared to liquid benzaldehyde, which requires storage under inert gas to prevent degradation to benzoic acid.

| Evidence Dimension | Physical State and Stability |

| Target Compound Data | Crystalline solid (M.P. 42-46 °C) |

| Comparator Or Baseline | Benzaldehyde: Liquid (B.P. ~179 °C), prone to air oxidation |

| Quantified Difference | Solid vs. Liquid with different handling and stability profiles |

| Conditions | Standard laboratory and storage conditions |

This simplifies material handling, improves dosing accuracy, enhances operator safety, and ensures precursor integrity, which are critical procurement considerations for reproducible manufacturing and research.

Distinct Deprotection Profile Compared to Acetal Protecting Groups

Benzal diacetate, as a geminal diacetate (an acylal), offers a distinct stability profile from acetal-based protecting groups like benzaldehyde dimethyl acetal. Acylals are generally stable to neutral and basic conditions. Deprotection can be achieved efficiently under solvent-free conditions on neutral alumina with microwave irradiation, yielding the aldehyde in 30-40 seconds with 88-98% yields. In contrast, acetals are stable to bases and nucleophiles but are readily cleaved by aqueous acid. This difference allows for selective deprotection; benzal diacetate can be retained while an acetal is removed with acid, or vice-versa, enabling more complex synthetic strategies.

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Cleaved by specific methods (e.g., neutral alumina + microwave, 30-40s, 88-98% yield). Stable to many acidic conditions. |

| Comparator Or Baseline | Benzaldehyde Dimethyl Acetal: Cleaved by aqueous acid (e.g., HCl, H2SO4). Stable to bases and nucleophiles. |

| Quantified Difference | Orthogonal reactivity (Acylal vs. Acetal), enabling selective deprotection. |

| Conditions | Multi-step organic synthesis |

For chemists designing multi-step syntheses, this orthogonal reactivity is a key procurement driver, allowing this specific protecting group to be used when other acid-labile groups must be preserved.

Effective Precursor in Condensation Reactions Where Direct Aldehyde Use is Problematic

Benzal diacetate can serve as an effective in-situ source of benzaldehyde for reactions like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride to form cinnamic acids. The traditional Perkin reaction heats benzaldehyde with acetic anhydride and an alkali salt like sodium acetate. Using benzal diacetate as the benzaldehyde source under modified conditions can offer better control over the release of the reactive aldehyde, potentially minimizing side reactions like self-condensation or oxidation that can occur when using the free aldehyde directly, especially in prolonged, high-temperature reactions.

| Evidence Dimension | Precursor Role in Perkin Reaction |

| Target Compound Data | Acts as a stable, solid precursor that generates benzaldehyde in situ. |

| Comparator Or Baseline | Benzaldehyde: Used directly as a liquid reactant. |

| Quantified Difference | Improved process control by avoiding direct use of a volatile, easily oxidized liquid aldehyde. |

| Conditions | Perkin reaction for cinnamic acid synthesis |

This makes benzal diacetate a more reliable choice for syntheses requiring controlled generation of benzaldehyde, leading to potentially higher purity products and more consistent yields in scaled-up processes.

Protecting Group in Multi-Step Synthesis of Complex Molecules

Ideal for synthetic routes where an aldehyde must be masked through several reaction steps involving basic or neutral conditions, especially when other acid-labile protecting groups (like acetals or silyl ethers) are present on the substrate. Its unique deprotection conditions allow for orthogonal removal, preserving molecular complexity.

Stable, Solid Benzaldehyde Source for Formulations and Manufacturing

In industrial processes or formulations where the volatility, odor, and oxidative instability of liquid benzaldehyde are problematic. Benzal diacetate provides a safe, weighable, and stable solid alternative that can release the active aldehyde under controlled process conditions, improving safety and batch-to-batch consistency.

Controlled Precursor for Condensation and Polymerization Reactions

Suited for reactions such as the synthesis of cinnamic acid derivatives or other condensation products where a slow, controlled release of benzaldehyde is desired to maximize yield and minimize byproducts. This is particularly valuable in scaled-up reactions where managing the reactivity of free benzaldehyde can be challenging.